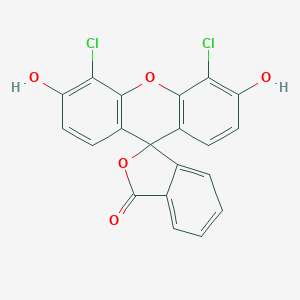

4',5'-Dichlorofluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4',5'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHLYHWMNUCWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Cl)OC5=C3C=CC(=C5Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062327 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2320-96-9 | |

| Record name | Dichlorofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2320-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5'-Dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002320969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dichloro-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-dichloro-3',6'-dihydroxyspiro[isobenzofuran-1[3H]-9'-[9H]-xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',5'-DICHLOROFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I54YMI55VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4',5'-Dichlorofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway, precursors, and key experimental protocols for 4',5'-dichlorofluorescein. The document details the underlying chemistry, presents quantitative data in a structured format, and offers visualizations to aid in the understanding of the synthesis process.

Introduction

This compound is a halogenated derivative of the highly fluorescent dye, fluorescein (B123965). The introduction of chlorine atoms onto the xanthene core at the 4' and 5' positions significantly influences its physicochemical and spectral properties. These modifications can enhance photostability and alter the acidity of the phenolic protons, making dichlorinated fluoresceins valuable tools in various applications, including as fluorescent indicators and probes in biological and analytical studies. The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction, a classic and robust method for the formation of carbon-carbon bonds on aromatic rings.

Synthesis Pathway and Precursors

The principal synthetic route to this compound involves the condensation of resorcinol (B1680541) with 3-chlorophthalic anhydride (B1165640) . In this reaction, two equivalents of resorcinol react with one equivalent of 3-chlorophthalic anhydride in the presence of a strong acid catalyst, such as concentrated sulfuric acid or anhydrous zinc chloride, at elevated temperatures. The chlorine atoms on the phthalic anhydride precursor direct the chlorination to the 4' and 5' positions of the resulting fluorescein molecule.

An alternative, though less commonly cited, pathway involves the condensation of 2-chlororesorcinol with phthalic anhydride .

The table below summarizes the key precursors for the primary synthesis route of this compound.

| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Resorcinol | C₆H₆O₂ | 110.11 | Provides the phenol (B47542) component of the xanthene core. |

| 3-Chlorophthalic Anhydride | C₈H₃ClO₃ | 182.56 | Provides the chlorinated phthalic acid component, forming the xanthene bridge and carboxylic acid moiety. |

Physicochemical and Spectroscopic Properties

This compound is typically an orange powder.[1] Its solubility and spectral characteristics are crucial for its applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₀Cl₂O₅ | [1][2] |

| Molecular Weight | 401.20 g/mol | [1][2] |

| Appearance | Orange powder | [1] |

| Solubility | Insoluble in water and dilute acids. Soluble in alcohol and dilute alkali. | [1] |

| Absorption Maximum (λmax) | ~513 nm | [3] |

| Emission Maximum (λem) | ~532 nm | [3] |

Note: Spectroscopic properties can vary with the solvent and pH.

Predicted Mass Spectrometry Data

The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 400.99782 |

| [M+Na]⁺ | 422.97976 |

| [M-H]⁻ | 398.98326 |

| [M+NH₄]⁺ | 418.02436 |

| [M+K]⁺ | 438.95370 |

| [M]⁺ | 399.98999 |

| [M]⁻ | 399.99109 |

(Data sourced from PubChemLite)

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, the following procedure is adapted from established methods for the synthesis of fluorescein and its analogs.[4][5][6]

Materials:

-

Resorcinol (2.1 equivalents)

-

3-Chlorophthalic anhydride (1.0 equivalent)

-

Concentrated sulfuric acid or anhydrous zinc chloride (catalytic amount)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Ethanol (B145695) or methanol (B129727) for recrystallization

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine resorcinol and 3-chlorophthalic anhydride.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or anhydrous zinc chloride to the mixture.

-

Heating: Heat the reaction mixture in an oil bath or with a heating mantle to a temperature between 180°C and 200°C for 2-4 hours with constant stirring.[4][5] The mixture will become a thick, dark-colored paste.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add 1 M NaOH solution to the flask to dissolve the crude product. The solution will turn a deep reddish-brown and exhibit fluorescence.[5]

-

Filter the solution to remove any insoluble impurities.

-

-

Precipitation:

-

Slowly add 1 M HCl to the filtrate with stirring until the solution is acidic (pH ~2-3).[5]

-

The this compound will precipitate as a solid.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product as an orange crystalline solid.

-

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound.

General Experimental Workflow

Caption: General workflow for synthesis and purification.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C20H10Cl2O5 | CID 75349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dichlorofluorescein - CAMEO [cameo.mfa.org]

- 4. chimique.wordpress.com [chimique.wordpress.com]

- 5. benchchem.com [benchchem.com]

- 6. 2',7'-Dichlorofluorescein synthesis - chemicalbook [chemicalbook.com]

Unraveling the Quenching of 4',5'-Dichlorofluorescein Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',5'-Dichlorofluorescein (DCF) is a halogenated derivative of fluorescein (B123965), a widely utilized fluorophore in various biological and chemical applications. Its utility stems from its bright green fluorescence and sensitivity to the local environment. However, the fluorescence emission of DCF can be diminished or "quenched" through several dynamic and static mechanisms. Understanding these quenching pathways is critical for the accurate interpretation of experimental data and for the design of novel fluorescent probes and assays. This technical guide provides an in-depth exploration of the core mechanisms governing the fluorescence quenching of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.

Core Mechanisms of Fluorescence Quenching

The fluorescence of this compound can be quenched through three primary mechanisms: Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Aggregation-Caused Quenching (ACQ).

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer is a prominent mechanism for the quenching of fluorescein and its derivatives. In this process, an electron is transferred from an electron donor to the excited state of the fluorophore (or vice-versa), leading to a non-radiative decay to the ground state.

Mechanism: Upon excitation by a photon, the DCF molecule is promoted to an excited electronic state (DCF). If an electron donor molecule is in close proximity, it can transfer an electron to the excited DCF, forming a transient radical ion pair. This complex then returns to the ground state without emitting a photon, thus quenching the fluorescence. The efficiency of PET quenching is highly dependent on the redox potentials of the fluorophore and the quencher, as well as their proximity.

Key Quenchers:

-

Nucleobases: Guanine is a particularly efficient quencher of fluorescein fluorescence due to its low oxidation potential.[1][2][3]

-

Amino Acids: Certain amino acids, such as tryptophan, tyrosine, histidine, and methionine, can act as electron donors and quench the fluorescence of nearby fluorophores.[4][5]

Logical Diagram of Photoinduced Electron Transfer (PET)

Caption: Photoinduced Electron Transfer (PET) quenching pathway.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). If the emission spectrum of the donor fluorophore (in this case, DCF) overlaps with the absorption spectrum of an acceptor molecule, energy can be transferred from the excited donor to the acceptor.

Mechanism: After DCF is excited to its singlet excited state (DCF*), it can transfer its excitation energy to a nearby acceptor molecule without the emission of a photon. This energy transfer process de-excites the DCF molecule, thus quenching its fluorescence. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.

Key Requirements for FRET:

-

Donor and acceptor molecules must be in close proximity.

-

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.

-

The transition dipole moments of the donor and acceptor must be favorably oriented.

Signaling Pathway for FRET-Based Quenching

Caption: Förster Resonance Energy Transfer (FRET) quenching mechanism.

Aggregation-Caused Quenching (ACQ)

ACQ is a phenomenon where fluorophores exhibit reduced fluorescence intensity at high concentrations or in a poor solvent, leading to the formation of aggregates. In the aggregated state, strong intermolecular interactions create non-radiative decay pathways that outcompete fluorescence emission.

Mechanism: When DCF molecules aggregate, their π-systems can interact, leading to the formation of non-fluorescent excimers or exciplexes. These aggregates provide pathways for rapid internal conversion or intersystem crossing, dissipating the excitation energy as heat rather than light. The extent of ACQ is dependent on the concentration of the fluorophore, the solvent polarity, and the presence of any additives that might promote or inhibit aggregation.[6][7]

Logical Diagram of Aggregation-Caused Quenching (ACQ)

Caption: Aggregation-Caused Quenching (ACQ) of DCF.

Quantitative Data on Fluorescence Quenching

The quenching of fluorescence can be quantitatively described by the Stern-Volmer equation:

F0 / F = 1 + KSV[Q] = 1 + kqτ0[Q]

Where:

-

F0 is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher.

-

KSV is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher.

-

kq is the bimolecular quenching rate constant.

-

τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.

| Parameter | Value | Conditions | Reference |

| Excitation Max (λex) | ~490-495 nm | Aqueous buffer (pH > 7) | [8][9] |

| Emission Max (λem) | ~515-525 nm | Aqueous buffer (pH > 7) | [8][9] |

| Fluorescence Lifetime (τ0) | ~4.0 ns | Phosphate Buffer (pH 7.5) | [10] |

| Quantum Yield (ΦF) of Pittsburgh Green (a DCF derivative) | 0.89 | Borate Buffer (pH 10) | [11] |

| Quantum Yield (ΦF) of Pittsburgh Yellowgreen (a DCF derivative) | 0.82 | Borate Buffer (pH 10) | [11] |

Experimental Protocols

General Protocol for Fluorescence Quenching Measurement

This protocol describes a general method for investigating the quenching of this compound fluorescence by a substance of interest (quencher) using a fluorescence spectrophotometer or plate reader.

Materials:

-

This compound (DCF) stock solution (e.g., 1 mM in DMSO or ethanol).

-

Quencher stock solution of known concentration.

-

Appropriate buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

-

Fluorescence spectrophotometer or microplate reader with appropriate filters/monochromators for excitation at ~490 nm and emission at ~520 nm.

-

Cuvettes or microplates suitable for fluorescence measurements.

Procedure:

-

Preparation of DCF Working Solution: Prepare a dilute working solution of DCF in the desired buffer (e.g., 1 µM).

-

Preparation of Quencher Dilutions: Prepare a series of dilutions of the quencher in the same buffer.

-

Fluorescence Measurement:

-

Blank: Measure the fluorescence of the buffer alone.

-

F0 Measurement: To a cuvette or well, add the DCF working solution and measure the fluorescence intensity (F0).

-

F Measurement: To separate cuvettes or wells, add the DCF working solution and varying concentrations of the quencher. Mix well and incubate for a short period to allow for equilibration. Measure the fluorescence intensity (F) for each quencher concentration.

-

-

Data Analysis:

-

Subtract the blank reading from all fluorescence measurements.

-

Calculate the F0/F ratio for each quencher concentration.

-

Plot F0/F versus the quencher concentration [Q].

-

If the plot is linear, perform a linear regression to determine the slope, which corresponds to the Stern-Volmer constant (KSV).

-

Experimental Workflow for Stern-Volmer Analysis

Caption: Workflow for conducting a Stern-Volmer fluorescence quenching experiment.

Conclusion

The fluorescence of this compound is susceptible to quenching through multiple mechanisms, including Photoinduced Electron Transfer, Förster Resonance Energy Transfer, and Aggregation-Caused Quenching. The dominant mechanism is dictated by the specific chemical and physical environment of the fluorophore. A thorough understanding of these quenching pathways, supported by quantitative analysis such as Stern-Volmer plots, is essential for the robust application of DCF in research and development. The experimental protocols and conceptual diagrams provided in this guide offer a framework for investigating and interpreting the fluorescence quenching of this compound in various scientific contexts.

References

- 1. Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. materialneutral.info [materialneutral.info]

- 9. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 11. Scalable and Concise Synthesis of Dichlorofluorescein Derivatives Displaying Tissue Permeation in Live Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Behavior of 4',5'-Dichlorofluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral properties of 4',5'-Dichlorofluorescein (4,5-DCF), a halogenated derivative of fluorescein (B123965). Understanding how the photophysical characteristics of this dye change in different solvent environments is crucial for its application in various fields, including bio-imaging, sensing, and as a fluorescent tracer. This document provides a compilation of key spectral data, detailed experimental methodologies for its measurement, and visual representations of the underlying principles and workflows.

Core Concepts: The Influence of Solvent on Fluorescence

The absorption and emission of light by a fluorescent molecule like this compound are intrinsically linked to its chemical structure and its interaction with the surrounding environment. Solvents can significantly alter the spectral properties of a dye through various mechanisms, including polarity, hydrogen bonding, and viscosity. This phenomenon, known as solvatochromism, can manifest as shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield and lifetime.

Generally, an increase in solvent polarity can lead to a stabilization of the excited state of the dye, often resulting in a red-shift (bathochromic shift) of the emission spectrum. The efficiency of the fluorescence process, quantified by the quantum yield, is also highly dependent on the solvent, as it competes with non-radiative decay pathways that can be influenced by solvent interactions.

Spectral Data of this compound

The following table summarizes the key spectral properties of this compound in two distinct solvent environments: ethanol (B145695) and a phosphate-buffered saline (PBS) solution. The data is extracted from a comparative study on fluorescein derivatives by Zhang et al. (2014).[1][2]

| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Ethanol (with 1 mM NaOH) | 513 | 534 | 0.65 | 3.96 |

| PBS buffer (10 mM, pH 7.3) | 513 | 534 | 0.60 | 3.95 |

Note: The addition of NaOH to ethanol ensures the deprotonation of the hydroxyl and carboxylic acid groups, leading to the fluorescent dianionic form of the dye.[2]

Experimental Protocols

The following sections detail the standard methodologies for measuring the key spectral properties of fluorescent dyes like this compound.

Sample Preparation

-

Dye Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent such as ethanol or dimethyl sulfoxide (B87167) (DMSO). Protect the solution from light to prevent photobleaching.

-

Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvents. For absorption measurements, the concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum. For fluorescence measurements, and particularly for quantum yield determination, it is crucial to work with optically dilute solutions (absorbance < 0.1, ideally between 0.01 and 0.05 at the excitation wavelength) to avoid inner filter effects.[2]

UV-Visible Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

-

Procedure:

-

Use a matched pair of 1 cm path length quartz cuvettes.

-

Fill the reference cuvette with the pure solvent being used for the sample.

-

Fill the sample cuvette with the diluted dye solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm for this compound).

-

The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is required.

-

Procedure:

-

Use a 1 cm path length quartz fluorescence cuvette.

-

Place the cuvette containing the dilute dye solution in the sample holder.

-

Set the excitation wavelength (ideally at the λ_abs).

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 520-700 nm for this compound).

-

The wavelength of maximum fluorescence intensity (λ_em) is determined from the peak of the emission spectrum.

-

Relative Fluorescence Quantum Yield (Φ_f) Determination

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a standard with an absorption and emission profile similar to the sample. For this compound, Fluorescein in 0.1 M NaOH (Φ_f = 0.95) is a suitable standard.

-

Procedure:

-

Prepare a series of dilutions of both the sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental settings.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if the same solvent is used, this term is 1).

-

Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a fast detector, and timing electronics is required.

-

Procedure:

-

The sample is excited with short pulses of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ_f).

-

Visualizing the Process and Principles

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for characterizing the spectral properties of this compound.

Caption: Logical relationship between solvent properties and the spectral characteristics of this compound.

References

An In-depth Technical Guide to the Determination of Quantum Yield and Extinction Coefficient for 4',5'-Dichlorofluorescein

This guide provides a comprehensive overview of the essential photophysical properties of 4',5'-dichlorofluorescein, a widely used fluorescent probe. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based assays. This document outlines the theoretical background and detailed experimental protocols for the accurate determination of its fluorescence quantum yield and molar extinction coefficient.

Introduction to this compound

This compound is a halogenated derivative of fluorescein (B123965), a xanthene dye renowned for its strong fluorescence. The introduction of chlorine atoms at the 4' and 5' positions of the xanthene core modifies its spectral and photophysical properties, making it a valuable tool in various biochemical and cellular assays. Accurate knowledge of its quantum yield and molar extinction coefficient is critical for the quantitative analysis of experimental results.

Core Photophysical Parameters

The two key parameters that define the utility of a fluorophore are its molar extinction coefficient (ε), which quantifies the efficiency of light absorption, and its fluorescence quantum yield (Φ), which describes the efficiency of light emission.

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a fundamental parameter in the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.

Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. This value, ranging from 0 to 1, represents the probability that an excited-state fluorophore will decay to the ground state via fluorescence. A higher quantum yield indicates a brighter fluorophore.

Quantitative Data for this compound

The following tables summarize the known quantitative photophysical data for this compound.

Table 1: Spectral and Photophysical Properties of this compound

| Parameter | Value | Solvent/Conditions |

| Molar Extinction Coefficient (ε) | Value to be determined experimentally (see Protocol 1) | - |

| Fluorescence Quantum Yield (Φ) | 0.38 | Ethanol (B145695) (containing 1 mM NaOH) |

| 0.35 | PBS Buffer (10 mM, pH ~7.4) | |

| Absorption Maximum (λabs) | 513 nm[1] | Ethanol |

| Emission Maximum (λem) | 532 nm[1] | Ethanol |

Note: The fluorescence of dichlorofluorescein is pH-dependent. It is colorless below pH 4.0 and fluoresces green above pH 5.0.[1]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the molar extinction coefficient and relative fluorescence quantum yield of this compound.

Protocol 1: Determination of the Molar Extinction Coefficient

This protocol is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.

Materials:

-

This compound powder

-

Spectrophotometer-grade solvent (e.g., ethanol or PBS buffer)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.

-

Prepare a Dilution Series: Perform a series of accurate serial dilutions of the stock solution to obtain at least five solutions of different, known concentrations.

-

Measure Absorbance:

-

Set the spectrophotometer to the absorption maximum of this compound (~513 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each of the prepared solutions in a 1 cm path length cuvette.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis on the data points. The resulting graph should be a straight line passing through the origin.

-

The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration in mol/L, and l is the path length in cm. Since the path length is 1 cm, the slope of the line is equal to the molar extinction coefficient.

-

Logical Workflow for Molar Extinction Coefficient Determination

Caption: Workflow for determining the molar extinction coefficient.

Protocol 2: Determination of the Relative Fluorescence Quantum Yield

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound solution

-

A suitable fluorescence standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Spectrophotometer-grade solvent (the same for both sample and standard)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Select a Standard: Choose a standard with an absorption and emission profile that is similar to this compound. Fluorescein is a common choice.

-

Prepare Solutions:

-

Prepare a series of at least five dilutions for both the this compound and the standard in the same solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Measure Absorbance:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Measure Fluorescence Emission:

-

Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution, ensuring that the instrument settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each fluorescence spectrum to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the resulting straight lines for both the sample (Gradx) and the standard (Gradst).

-

Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) where Φst is the quantum yield of the standard, and nx and nst are the refractive indices of the solvents for the sample and standard, respectively. If the same solvent is used, the refractive index term becomes 1.

-

Experimental Workflow for Relative Quantum Yield Determination

Caption: Workflow for relative quantum yield determination.

Conclusion

The accurate determination of the molar extinction coefficient and fluorescence quantum yield of this compound is essential for its effective use in quantitative fluorescence-based applications. By following the detailed protocols outlined in this guide, researchers can obtain reliable and reproducible data, ensuring the accuracy and validity of their experimental findings. This will ultimately contribute to the successful application of this versatile fluorophore in drug discovery and other scientific research.

References

Synthesis of Novel 4',5'-Dichlorofluorescein Derivatives for Bioimaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 4',5'-dichlorofluorescein derivatives and their application as fluorescent probes in bioimaging. This document details the synthetic methodologies, key experimental protocols, and quantitative data for these compounds, offering a valuable resource for researchers in the fields of chemistry, biology, and drug development.

Introduction to this compound Derivatives

Fluorescein (B123965) and its derivatives are fundamental tools in bioimaging due to their bright fluorescence, high quantum yields, and versatile chemical structures that allow for targeted labeling of biomolecules.[1] Halogenation of the fluorescein core can significantly modulate its photophysical and chemical properties. Specifically, the introduction of chlorine atoms at the 4' and 5' positions of the xanthene ring can lead to probes with altered pKa values, enhanced photostability, and unique spectral characteristics, making them valuable for developing novel sensors for specific biological analytes and processes.

This guide focuses on the synthesis and application of this compound and its derivatives, providing a foundation for the development of next-generation fluorescent probes for cellular and molecular imaging.

Synthesis of this compound and its Derivatives

The core structure of this compound is typically synthesized via a Friedel-Crafts acylation reaction. This involves the condensation of a substituted phthalic anhydride (B1165640) with a resorcinol (B1680541) derivative in the presence of an acid catalyst.

Synthesis of the this compound Core

The primary method for synthesizing this compound involves the reaction of resorcinol with 3-chlorophthalic anhydride . The reaction is typically catalyzed by a strong acid such as sulfuric acid or a Lewis acid like zinc chloride and is carried out at elevated temperatures.

Reaction Scheme:

References

An In-depth Technical Guide to 4',5'-Dichlorofluorescein: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',5'-Dichlorofluorescein is a synthetic organic compound belonging to the fluorescein (B123965) family of dyes. Characterized by the presence of two chlorine atoms on the xanthene core, this modification significantly influences its spectral and chemical properties compared to its parent compound, fluorescein. It is widely utilized in various scientific and industrial applications, most notably as a fluorescent indicator and a probe for detecting reactive oxygen species (ROS) in cellular systems. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key experimental applications.

Chemical Structure and Identification

This compound is structurally a xanthene dye. The core structure consists of a xanthene ring system substituted with hydroxyl and carboxyl groups, and critically, chlorine atoms at the 4' and 5' positions.

Systematic Information

| Identifier | Value |

| IUPAC Name | 4',5'-dichloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one[1] |

| CAS Number | 2320-96-9[1][2] |

| Chemical Formula | C₂₀H₁₀Cl₂O₅[2][3] |

| Molecular Weight | 401.20 g/mol [2][3] |

| Synonyms | D & C Orange No. 8, 4,5-dichloro-3,6-fluorandiol[2] |

Physicochemical and Spectral Properties

The physicochemical properties of this compound are crucial for its application as a fluorescent dye and indicator. These properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value |

| Appearance | Orange powder[2] |

| Boiling Point | 662.9 °C at 760 mmHg |

| Density | 1.68 g/mL |

| Solubility | Soluble in ethanol (B145695) and dilute alkali; Slightly soluble in glycerol (B35011) and glycols; Insoluble in water and dilute acids.[2] |

Spectral Properties

| Spectral Property | Wavelength (nm) |

| Maximum Absorption (λmax) | 513 |

| Maximum Emission (λem) | 532 |

As a pH indicator, this compound exhibits distinct visual changes depending on the acidity of the environment. It is colorless below a pH of 4.0 and displays a green fluorescence at a pH above 5.0.

Synthesis

The synthesis of this compound is typically achieved through the condensation of 2-chlororesorcinol (B1584398) with phthalic anhydride.[2] This electrophilic substitution reaction is a common method for producing fluorescein and its derivatives.

The general synthetic pathway can be visualized as follows:

Caption: Synthesis of this compound.

Applications in Research and Development

This compound has several important applications in scientific research and industrial settings:

-

Fluorescent Indicator: It is used to detect the presence of oils and fats, where it fluoresces pink in saturated lipids and bright yellow in unsaturated lipids.

-

Leak Detection: Its strong fluorescence under UV light makes it an effective tracer for identifying leaks in plumbing and industrial equipment.

-

Biological Stain: In biological research, it serves as a vital dye for visualizing cellular structures and processes.

-

Reactive Oxygen Species (ROS) Detection: One of its most significant applications is in the measurement of intracellular ROS. This is typically done using its cell-permeable, non-fluorescent precursor, 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Experimental Protocol: Cellular Reactive Oxygen Species (ROS) Detection Assay

The detection of ROS using DCFH-DA is a widely used method in cell biology and drug development to assess oxidative stress.

Principle:

The non-fluorescent and cell-permeable DCFH-DA is taken up by cells. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the now non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent this compound (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Experimental Workflow:

Caption: Workflow for Cellular ROS Detection Assay.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate.

-

Allow cells to adhere and grow overnight.

-

Treat cells with the experimental compound (e.g., a potential drug candidate) or vehicle control for the desired time period.

-

-

Staining with DCFH-DA:

-

Prepare a stock solution of DCFH-DA in a suitable solvent like DMSO.

-

Dilute the DCFH-DA stock solution in a serum-free medium to the final working concentration (typically 10-20 µM).

-

Remove the treatment medium from the cells and wash with a buffered saline solution (e.g., PBS).

-

Add the DCFH-DA working solution to the cells and incubate in the dark at 37°C for 30-60 minutes.

-

-

Fluorescence Measurement:

-

After incubation, wash the cells with buffered saline to remove excess probe.

-

Add a clear buffer to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for DCF (e.g., Ex/Em = 485/535 nm).

-

The fluorescence intensity can also be visualized using a fluorescence microscope.

-

Signaling Pathway Visualization: ROS-Mediated Conversion of DCFH-DA

While this compound is not a signaling molecule itself, its formation is the endpoint of pathways that generate ROS. The process within the cell can be depicted as follows:

Caption: Intracellular conversion of DCFH-DA to DCF.

References

4',5'-Dichlorofluorescein CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4',5'-Dichlorofluorescein, a chlorinated derivative of the fluorescent dye fluorescein. The document details its chemical and physical properties, synthesis, and applications in scientific research, with a focus on providing practical information for its use in a laboratory setting.

Core Properties and Data

This compound is a synthetic organic compound valued for its fluorescent properties, which are influenced by its chemical environment. Below is a summary of its key quantitative data.

| Property | Value |

| CAS Number | 2320-96-9 |

| Molecular Formula | C₂₀H₁₀Cl₂O₅ |

| Molecular Weight | 401.20 g/mol |

| Appearance | Orange powder |

| Solubility | Insoluble in water and dilute acids. Soluble in ethanol (B145695) and dilute alkali. Slightly soluble in glycerol. |

| Boiling Point | 662.9 °C at 760 mmHg |

| Density | 1.68 g/mL |

| Maximum Absorption | ~513 nm |

| Maximum Emission | ~532 nm |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This involves the condensation of resorcinol (B1680541) with 3-chlorophthalic anhydride (B1165640) in the presence of a dehydrating acid catalyst.

Experimental Protocol: Synthesis

Materials:

-

Resorcinol

-

3-Chlorophthalic Anhydride

-

Zinc chloride (ZnCl₂) or methanesulfonic acid

-

1M Sodium Hydroxide (NaOH)

-

1M Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

Combine resorcinol (2 equivalents) and 3-chlorophthalic anhydride (1 equivalent) in a round-bottom flask.

-

Add a catalytic amount of zinc chloride or a small volume of methanesulfonic acid.

-

Heat the mixture to approximately 180-200°C with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool.

-

Dissolve the crude product in 1M NaOH.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with 1M HCl to precipitate the this compound.

-

Collect the precipitate by filtration and wash with water.

-

Recrystallize the product from ethanol to obtain the purified this compound.

Technical Guide: Solubility of 4',5'-Dichlorofluorescein in Ethanol and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4',5'-Dichlorofluorescein in ethanol (B145695) and water. Due to the limited availability of precise quantitative data for this specific isomer, this guide synthesizes qualitative statements, semi-quantitative data from commercial products, and data from the closely related isomer, 2',7'-Dichlorofluorescein, to provide a thorough understanding for research and development applications.

Core Data Presentation: Solubility

| Solvent | Quantitative Solubility | Qualitative Description | Source and Remarks |

| Ethanol | ~2 mg/mL (as a 0.2% solution) | Soluble | [1] This value is based on a commercially available premixed solution and may not represent the saturation solubility. |

| Estimated: ~25 mg/mL (with heating) | This is the reported solubility for the isomer 2',7'-Dichlorofluorescein and serves as a potential upper-end estimate. | ||

| Water | Estimated: ~0.1 mg/mL | Insoluble | [1] Consistently reported as insoluble in water. The quantitative estimate is based on the solubility of the 2',7'-Dichlorofluorescein isomer. |

Experimental Protocols: Solubility Determination

While a specific, validated protocol for determining the solubility of this compound was not found in the reviewed literature, a generally accepted and reliable method is the saturation shake-flask method . This method is widely applicable for determining the equilibrium solubility of a solid compound in a given solvent.

Objective:

To determine the saturation solubility of this compound in ethanol and water at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Ethanol (anhydrous, analytical grade)

-

Deionized or distilled water

-

Analytical balance

-

Screw-cap vials

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis or fluorescence)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a precise volume of the solvent (ethanol or water). The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to agitate for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

For a more complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

To remove any remaining microparticles, filter the collected supernatant through a syringe filter into a clean vial.

-

Accurately dilute the saturated solution with the respective solvent to a concentration that falls within the linear range of the spectrophotometer.

-

-

Quantification:

-

Measure the absorbance or fluorescence of the diluted solution using a spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound (approximately 513 nm).[1]

-

Determine the concentration of the diluted sample using a pre-established calibration curve of known concentrations of this compound versus their corresponding absorbance/fluorescence.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the saturation shake-flask method.

Caption: Workflow for Solubility Determination.

References

A Technical Guide to 2',7'-Dichlorofluorescein Diacetate (DCFH-DA) for the Detection of Cellular Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and critical considerations for using 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) to measure reactive oxygen species (ROS) in cellular systems.

Core Mechanism of Action

2',7'-Dichlorofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is widely used to detect intracellular ROS. Its mechanism of action involves a two-step process:

-

Cellular Uptake and Deacetylation: The non-polar and non-fluorescent DCFH-DA readily diffuses across the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases, which cleave the two acetate (B1210297) groups to form the polar, non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH).[1][2][3] This deacetylation traps the molecule within the cell.[3]

-

Oxidation to a Fluorescent Product: In the presence of certain reactive oxygen species, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1][2] The intensity of the green fluorescence emitted by DCF is proportional to the amount of ROS present in the cell.[4][5] DCF can be detected using fluorescence microscopy, flow cytometry, or a fluorescence plate reader, with excitation and emission maxima around 495 nm and 529 nm, respectively.[1][2]

It is crucial to understand that DCFH-DA is a general indicator of oxidative stress and is not specific to any single ROS.[1][3][6] DCFH can be oxidized by a variety of reactive species, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[1][6] Importantly, DCFH does not react directly with hydrogen peroxide (H₂O₂). The oxidation of DCFH in the presence of H₂O₂ is mediated by intracellular components such as peroxidases or transition metals like iron.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. bioquochem.com [bioquochem.com]

- 3. benchchem.com [benchchem.com]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Hydrolysis of 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) by Intracellular Esterases for Oxidative Stress Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of reactive oxygen species (ROS) is fundamental to understanding cellular physiology and pathology. Oxidative stress, an imbalance between the production of ROS and the ability of biological systems to detoxify these reactive products, is implicated in a multitude of disease states, including cancer, neurodegenerative disorders, and inflammation.[1] Among the various methods to quantify cellular ROS, the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is widespread due to its relative simplicity and cost-effectiveness.[1] This technical guide provides a comprehensive overview of the core process underlying this assay: the hydrolysis of DCFH-DA by intracellular esterases, a critical step for the subsequent detection of ROS.

Mechanism of Action: A Two-Step Process

The utility of DCFH-DA as a probe for intracellular ROS hinges on a two-step mechanism: enzymatic hydrolysis followed by oxidation.

-

Cellular Uptake and Hydrolysis: DCFH-DA is a non-polar, non-fluorescent molecule that readily diffuses across the cell membrane into the cytoplasm.[1] Once inside the cell, the two acetate (B1210297) groups of DCFH-DA are cleaved by intracellular esterases. This enzymatic reaction yields the polar, non-fluorescent molecule 2',7'-dichlorodihydrofluorescein (DCFH), which is trapped within the cell due to its increased polarity.[1]

-

Oxidation to a Fluorescent Product: In the presence of various ROS, such as hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂), DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF).[1] The intensity of the green fluorescence emitted by DCF is directly proportional to the level of intracellular ROS.[1]

The following diagram illustrates the signaling pathway of DCFH-DA hydrolysis and subsequent oxidation.

Data Presentation: Quantitative Analysis of Esterase Activity

The rate of DCFH-DA hydrolysis can vary significantly between cell types due to differences in the expression and activity of intracellular esterases. While comprehensive comparative data is limited, the following tables summarize available quantitative and semi-quantitative information.

Table 1: Kinetic Parameters of Fluorescein (B123965) Diacetate (FDA) and Carboxyfluorescein Diacetate (cFDA) Hydrolysis by Intracellular Esterases in Saccharomyces cerevisiae

| Substrate | Kinetic Model | Apparent Vmax (nmol·min⁻¹·mg protein⁻¹) | Apparent Km (mM) | Rate Constant (k) (s⁻¹) |

| FDA | First-order | N/A | N/A | 0.33 |

| cFDA | Michaelis-Menten | 12.3 | 0.29 | N/A |

| Data from Breeuwer et al.[2] |

Table 2: Comparative Esterase Efficiency in Different Species and Tissues

| Species | Tissue | Subcellular Fraction | Esterase Efficiency (min⁻¹·mg⁻¹) |

| Rat | Skin | Microsomes | 580 - 1100 |

| Human | Skin | Microsomes | 1.3 - 4.2 |

| Minipig | Skin | Microsomes | 1.2 - 4.2 |

| Rat | Skin | Cytosol | 80 - 100 |

| Human | Skin | Cytosol | 2.4 - 67 |

| Minipig | Skin | Cytosol | 18 - 61 |

| Data for prototypical esterase substrates, not DCFH-DA. From Jewell et al.[3] |

Table 3: Factors Influencing DCFH-DA Hydrolysis and ROS Detection

| Factor | Observation | Implication for Experimental Design |

| Cell Type | Esterase activity varies significantly between cell lines (e.g., cancer cells may have higher activity than normal cells).[4] | The optimal concentration of DCFH-DA and incubation time should be determined empirically for each cell type. |

| pH | DCF fluorescence is pH-dependent. | Maintain a consistent and physiological pH throughout the experiment. |

| Culture Medium | Components in some media can cause auto-oxidation of DCFH-DA.[5] | Use of a simple buffer solution (e.g., PBS or HBSS) during the assay is often recommended.[1] |

| Light Exposure | DCFH-DA and its products are light-sensitive. | Protect all solutions and cells from light as much as possible.[1] |

Experimental Protocols

Accurate and reproducible results from the DCFH-DA assay depend on meticulous experimental technique. The following are detailed methodologies for common applications.

Protocol 1: Intracellular ROS Detection in Adherent Cells by Fluorescence Microscopy

This protocol is adapted from a method for detecting total cellular ROS in adherent cells.[1]

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

24-well cell culture plates

-

Fluorescence microscope

Procedure:

-

Cell Seeding:

-

Seed 2 × 10⁵ cells per well in a 24-well plate.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Preparation of DCFH-DA Stock Solution (10 mM):

-

Dissolve 4.85 mg of DCFH-DA in 1 mL of anhydrous DMSO.

-

Store in aliquots at -20°C, protected from light.

-

-

Preparation of DCFH-DA Working Solution (10 µM):

-

Immediately before use, dilute the 10 mM stock solution 1:1000 in pre-warmed serum-free cell culture medium.

-

Vortex briefly to ensure complete mixing.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed serum-free medium.

-

Add 500 µL of the 10 µM DCFH-DA working solution to each well.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the DCFH-DA working solution.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

Add 500 µL of PBS to each well.

-

Immediately acquire images using a fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Protocol 2: Intracellular ROS Detection by Flow Cytometry

This protocol is suitable for suspension cells or for a quantitative, single-cell analysis of adherent cells.

Materials:

-

DCFH-DA

-

DMSO, anhydrous

-

Cell culture medium or PBS

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest approximately 1 x 10⁶ cells per sample.

-

For adherent cells, trypsinize and neutralize with medium containing serum.

-

Wash the cells by centrifugation and resuspend in pre-warmed serum-free medium or PBS.

-

-

Preparation of DCFH-DA Working Solution:

-

Prepare a working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium or PBS immediately before use.

-

-

Cell Staining:

-

Add the DCFH-DA working solution to the cell suspension.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing (Optional but Recommended):

-

Centrifuge the cells at a low speed (e.g., 400 x g) for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in pre-warmed PBS.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer using a 488 nm excitation laser and detecting the emission in the green channel (e.g., FITC channel).

-

Collect data for at least 10,000 events per sample.

-

Mandatory Visualizations

Experimental Workflow for DCFH-DA Assay

The following diagram outlines the general workflow for an intracellular ROS assay using DCFH-DA.

Logical Relationship of Factors Affecting the DCFH-DA Assay

The following diagram illustrates the interplay of various factors that can influence the outcome of a DCFH-DA assay.

Conclusion

The hydrolysis of DCFH-DA by intracellular esterases is a pivotal step in one of the most commonly used assays for detecting intracellular ROS. A thorough understanding of this process, along with the various factors that can influence it, is essential for obtaining accurate and reproducible data. The experimental protocols provided in this guide offer a starting point for researchers, but it is crucial to optimize the conditions for each specific cell type and experimental setup. By carefully considering the principles and methodologies outlined here, researchers and drug development professionals can effectively utilize the DCFH-DA assay to investigate the role of oxidative stress in health and disease.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of skin esterase activities from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular esterase activity in living cells may distinguish between metastatic and tumor-free lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidation of Dichlorodihydrofluorescein (DCFH) to Dichlorofluorescein (DCF)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay, a widely utilized method for detecting intracellular reactive oxygen species (ROS). While popular due to its simplicity and cost-effectiveness, the assay is accompanied by significant limitations that necessitate careful experimental design and data interpretation.[1] This document details the assay's core principles, provides a standardized experimental protocol, summarizes key quantitative data, and discusses the method's specificity and potential artifacts.

Core Principles of the DCFH-DA Assay

The DCFH-DA assay is predicated on a two-step intracellular chemical transformation. The process begins with the cell-permeant, non-fluorescent molecule 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Deacetylation: Upon diffusing into the cell, intracellular esterases cleave the two acetate (B1210297) groups from the DCFH-DA molecule. This hydrolysis reaction yields 2',7'-dichlorodihydrofluorescein (DCFH), a non-fluorescent and now membrane-impermeable molecule, effectively trapping it within the cytosol.[2][3]

-

Oxidation: In the presence of certain reactive oxygen species and other oxidants, DCFH is oxidized to 2',7'-dichlorofluorescein (B58168) (DCF).[1] DCF is a highly fluorescent compound that can be readily detected using fluorescence microscopy, flow cytometry, or a microplate reader.[4] The measured fluorescence intensity is often used as a semi-quantitative indicator of the total intracellular ROS levels.[5]

The overall chemical workflow is visualized below.

Quantitative and Qualitative Compound Data

The physical and spectral properties of the key molecules involved in the assay are crucial for experimental setup and data acquisition.

| Compound | Common Acronyms | Molecular Weight ( g/mol ) | Key Properties | Excitation (nm) | Emission (nm) |

| 2',7'-Dichlorodihydrofluorescein Diacetate | DCFH-DA, H2DCFDA | ~487.29 | Cell-permeant, non-fluorescent pro-probe | N/A | N/A |

| 2',7'-Dichlorodihydrofluorescein | DCFH, H2DCF | N/A | Cell-impermeable, non-fluorescent | N/A | N/A |

| 2',7'-Dichlorofluorescein | DCF | N/A | Highly fluorescent end-product | ~485 - 495 | ~523 - 535 |

Data compiled from sources.[4][6][7]

Detailed Experimental Protocol: Cellular ROS Detection

This protocol provides a standardized workflow for measuring total ROS in adherent cells using the DCFH-DA assay with a fluorescence microplate reader.

Materials

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Cell culture medium (e.g., DMEM), pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS), 1x

-

Black, clear-bottom 96-well microplates

-

Adherent cells of interest

-

Positive control (e.g., tert-butyl hydroperoxide, TBHP)

-

Fluorescence microplate reader

Experimental Workflow

Step-by-Step Methodology

-

Cell Seeding: Seed adherent cells (e.g., 2 x 10^5 HCT116 cells) in a suitable culture plate (e.g., 24-well plate) and incubate overnight at 37°C to allow for attachment.[8][9]

-

Reagent Preparation:

-

DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA in 1 mL of anhydrous DMSO.[8][9] Store protected from light at -20°C.

-

DCFH-DA Working Solution (10-25 µM): Immediately before use, dilute the 10 mM stock solution into pre-warmed, serum-free cell culture medium (e.g., DMEM) to the final desired concentration.[4] The optimal concentration should be determined empirically for each cell line.[4]

-

-

Cell Treatment: If applicable, treat cells with the compounds of interest or positive controls (e.g., TBHP) for the desired duration.[4]

-

Staining:

-

Washing:

-

Fluorescence Measurement:

-

After the final wash, remove the PBS and add 200 µL of a suitable lysis buffer (e.g., RIPA buffer).[8]

-

Incubate on ice for 5 minutes, then collect the cell lysates.[8]

-

Transfer 100 µL of the supernatant to a black, clear-bottom 96-well plate.[8]

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 530 nm.[8][9]

-

-

Data Normalization: To account for variations in cell number, normalize the fluorescence intensity values to the total protein concentration of the corresponding lysate, which can be determined using a standard protein assay (e.g., Bradford assay).[8]

Specificity and Critical Limitations

A primary challenge of the DCFH-DA assay is its lack of specificity.[1] While often used as a general indicator of ROS, DCFH does not react directly or efficiently with some major ROS, such as hydrogen peroxide (H₂O₂).[1][10]

Oxidizing Species

DCFH is readily oxidized by a range of reactive species, making it impossible to attribute an increase in DCF fluorescence to a single specific ROS.[1]

Potential for Artifacts and Misinterpretation

Researchers must be aware of several factors that can lead to false-positive results or confounding data:

-

Auto-oxidation and Photo-oxidation: DCFH can be oxidized by factors other than cellular ROS, including light exposure during measurement, leading to artificially high background fluorescence.[1][9]

-

Enzymatic and Metal-Catalyzed Oxidation: The presence of heme proteins, redox-active metals like iron and copper, and peroxidases can catalyze the oxidation of DCFH, independent of the ROS being investigated.[6][10][11]

-

Direct Oxidation by Compounds: Certain redox-active compounds, such as the bacterial toxin pyocyanin (B1662382), can directly oxidize DCFH without any ROS intermediate, which can lead to misinterpretation of results when studying such molecules.[12]

-

Assay Conditions: Factors such as the type of culture medium, pH, and the presence of serum can significantly influence the rate of DCFH oxidation.[2][11]

Conclusion

The DCFH-DA assay remains a valuable tool for obtaining a general, semi-quantitative assessment of shifts in cellular redox status. Its simplicity makes it suitable for high-throughput screening applications. However, due to its significant lack of specificity and susceptibility to numerous artifacts, it is crucial that researchers exercise caution. Data obtained from this assay should be interpreted as an indicator of a general oxidative event rather than the production of a specific reactive oxygen species. For mechanistic studies, results should be validated with more specific and reliable alternative probes.

References

- 1. benchchem.com [benchchem.com]

- 2. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bioquochem.com [bioquochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. doc.abcam.com [doc.abcam.com]

- 8. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct oxidation of 2',7'-dichlorodihydrofluorescein by pyocyanin and other redox-active compounds independent of reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pH-dependent Fluorescence of 4',5'-Dichlorofluorescein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pH-dependent fluorescent properties of 4',5'-dichlorofluorescein, a halogenated derivative of fluorescein (B123965). Due to the limited availability of specific photophysical data for the 4',5'-isomer, this document leverages data from the closely related and well-characterized 2',7'-dichlorofluorescein (B58168) (DCF) and other fluorescein derivatives to provide a robust framework for its application as a fluorescent pH indicator.

Introduction to this compound

This compound is an organic dye that exhibits a significant change in its fluorescence emission in response to variations in environmental pH. This property makes it a valuable tool for pH measurements in various scientific and biomedical applications, including cellular imaging and drug delivery studies. The fluorescence of dichlorofluorescein is known to be colorless below pH 4.0 and exhibits green fluorescence above pH 5.0[1].

Physicochemical and Spectral Properties

The pH-dependent fluorescence of this compound is governed by the equilibrium between its different ionic forms. In aqueous solutions, fluorescein and its derivatives exist in cationic, neutral, monoanionic, and dianionic forms, with the dianionic form being the most fluorescent.

Table 1: Physicochemical and Spectral Properties of Dichlorofluorescein Derivatives

| Property | Value | Notes |

| Molecular Formula | C₂₀H₁₀Cl₂O₅ | |

| Molecular Weight | 401.20 g/mol | |

| pKa | ~4.2-4.3 | Based on data for 2',7'-dichlorofluorescein and 5(and 6)-carboxy-2',7'-dichlorofluorescein[2]. |

| Maximum Absorption (λabs) | ~513 nm | In basic conditions[1]. |

| Maximum Emission (λem) | ~532 nm | In basic conditions[1]. |

| Appearance | Orange powder | |

| Solubility | Soluble in ethanol (B145695) and dilute alkali. Insoluble in water and dilute acids[1]. |

pH-Dependent Fluorescence Characteristics

The fluorescence intensity of this compound is highly dependent on pH. As the pH of the solution increases, the equilibrium shifts towards the dianionic form, resulting in a significant increase in fluorescence.

Table 2: pH-Dependent Fluorescence Data for Dichlorofluorescein Derivatives (Approximation)

| pH | Relative Fluorescence Intensity (%) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| < 4.0 | < 10 | ~440 | ~515 | < 0.1 | ~1-2 |

| 4.5 | ~50 | ~490 | ~520 | ~0.4 | ~3 |

| 7.0 | > 90 | ~505 | ~525 | ~0.8-0.9 | ~4 |

| > 8.0 | 100 | ~513 | ~532 | > 0.9 | ~4 |

Note: The data in this table are estimations based on the behavior of closely related fluorescein derivatives and should be experimentally verified for this compound.

Experimental Protocols

Determination of pKa by Spectrofluorometric Titration

This protocol outlines the steps to experimentally determine the pKa of this compound.

Materials:

-

This compound stock solution (1 mM in DMSO or ethanol)

-

A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers) at a constant ionic strength.

-

Spectrofluorometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

Prepare a series of solutions with varying pH values by diluting the this compound stock solution into the different buffers to a final concentration of 1-10 µM.

-

Calibrate the spectrofluorometer and pH meter.

-

For each solution, measure the fluorescence emission spectrum at an excitation wavelength corresponding to the isosbestic point (if known) or at the excitation maximum of the dianionic form (e.g., 505 nm).

-

Record the fluorescence intensity at the emission maximum.

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Measurement of Intracellular pH

This protocol provides a general workflow for measuring intracellular pH using this compound diacetate, a cell-permeant version of the dye.

Materials:

-

This compound diacetate (DCFDA) stock solution (1-10 mM in DMSO)

-

Cultured cells on coverslips or in a microplate

-

Balanced salt solution (e.g., HBSS)

-

Calibration buffers with known pH values containing an ionophore (e.g., nigericin)

-

Fluorescence microscope or microplate reader with appropriate filter sets.

Procedure:

-

Load the cells with 1-10 µM DCFDA in a balanced salt solution for 30-60 minutes at 37°C. The diacetate group is cleaved by intracellular esterases, trapping the fluorescent this compound inside the cells.

-

Wash the cells to remove extracellular dye.

-

Acquire fluorescence images or readings using an excitation wavelength around 490-505 nm and an emission filter around 520-540 nm.

-